molecular formula C23H27N3O3S2 B2590074 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 851080-77-8

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2590074
CAS No.: 851080-77-8
M. Wt: 457.61
InChI Key: NDNROURQHTVFCJ-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that features a benzothiazole core, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

    Amidation: The final step involves coupling the benzothiazole derivative with the sulfonyl piperidine derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, while the sulfonyl group can form strong hydrogen bonds, enhancing binding affinity. The piperidine ring can modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide
  • 5,7-dimethyl-1,3-benzothiazol-2-amine
  • 2,3-dimethylbenzothiazole iodide

Uniqueness

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is unique due to its combination of a benzothiazole core, a piperidine ring, and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-14-10-17(4)21-20(11-14)24-23(30-21)25-22(27)18-5-7-19(8-6-18)31(28,29)26-12-15(2)9-16(3)13-26/h5-8,10-11,15-16H,9,12-13H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNROURQHTVFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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